molecular formula C8H16O2 B12752656 (4S)-4-hydroxy-6-methylheptan-2-one CAS No. 331993-83-0

(4S)-4-hydroxy-6-methylheptan-2-one

Cat. No.: B12752656
CAS No.: 331993-83-0
M. Wt: 144.21 g/mol
InChI Key: ZVJYRWZHXCWWPC-QMMMGPOBSA-N
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Description

(4S)-4-hydroxy-6-methylheptan-2-one is an organic compound with a unique structure that includes a hydroxyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-hydroxy-6-methylheptan-2-one can be achieved through several methods. One common approach involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction typically involves the reduction of a precursor compound, such as a ketone or aldehyde, using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions include secondary alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4S)-4-hydroxy-6-methylheptan-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4S)-4-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4R)-4-hydroxy-6-methylheptan-2-one: The enantiomer of (4S)-4-hydroxy-6-methylheptan-2-one, with similar chemical properties but different biological activity.

    4-hydroxy-2-heptanone: A structurally similar compound with a hydroxyl group at a different position.

    6-methylheptan-2-one: Lacks the hydroxyl group, resulting in different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules. This makes it a valuable compound for research and industrial applications where chirality is important.

Properties

CAS No.

331993-83-0

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(4S)-4-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-6(2)4-8(10)5-7(3)9/h6,8,10H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

ZVJYRWZHXCWWPC-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)C)O

Canonical SMILES

CC(C)CC(CC(=O)C)O

Origin of Product

United States

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